molecular formula C13H8FN3O2 B2898257 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 1239755-28-2

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

Cat. No.: B2898257
CAS No.: 1239755-28-2
M. Wt: 257.224
InChI Key: JLPMMRNOIASNTR-UHFFFAOYSA-N
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Description

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of a pyridinone ring and an oxadiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone typically involves the formation of the oxadiazole ring followed by its attachment to the pyridinone moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone stands out due to its unique combination of a pyridinone ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential for targeted applications in medicinal and agricultural chemistry .

Biological Activity

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C12H8FN3OC_{12}H_{8}FN_{3}O with a molecular weight of approximately 227.21 g/mol. The structure features a pyridinone core linked to a 1,2,4-oxadiazole moiety substituted with a fluorophenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that it exhibits notable activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

The compound demonstrated synergistic effects when combined with conventional antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against multi-drug resistant (MDR) strains .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various normal cell lines. The results indicated low cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Inhibition of Dihydrofolate Reductase (DHFR) : It also inhibits DHFR, which is crucial for folate synthesis in bacteria .
  • Biofilm Disruption : Significant reduction in biofilm formation was observed in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibiofilm agent .

Case Studies

A notable study conducted by Mohamed et al. (2021) explored the synthesis and biological evaluation of various derivatives of oxadiazole compounds, including the target compound. Their findings confirmed the antimicrobial potency and low toxicity profile, supporting further development as a therapeutic agent against MDR pathogens .

Properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPMMRNOIASNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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